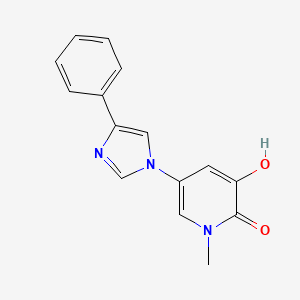

3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one

Description

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

3-hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one |

InChI |

InChI=1S/C15H13N3O2/c1-17-8-12(7-14(19)15(17)20)18-9-13(16-10-18)11-5-3-2-4-6-11/h2-10,19H,1H3 |

InChI Key |

YBXVGGTWMHMZCD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C(C1=O)O)N2C=C(N=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

This intermediate is crucial for subsequent cross-coupling reactions. It can be synthesized by borylation of 5-bromo-1-methylpyridin-2(1H)-one using bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate in polyethylene glycol-400 at 80 °C for 3 hours. The reaction proceeds with moderate yield (~72%) after purification by flash chromatography.

| Parameter | Details |

|---|---|

| Starting material | 5-bromo-1-methylpyridin-2(1H)-one (470 mg, 2.49 mmol) |

| Reagents | Bis(pinacolato)diboron (952 mg, 3.74 mmol), potassium acetate (736 mg, 7.49 mmol) |

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (204 mg, 0.24 mmol) |

| Solvent | Degassed polyethylene glycol-400 (15 mL) |

| Temperature | 80 °C |

| Time | 3 hours |

| Yield | 160 mg purified product |

This intermediate is then used directly in Suzuki-Miyaura cross-coupling reactions to install various substituents at the 5-position of the pyridinone ring.

Palladium-Catalyzed Cross-Coupling to Introduce the 4-Phenylimidazol-1-yl Group

The key step to obtain 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one involves coupling the boronate intermediate with a suitable 4-phenylimidazole derivative bearing a halogen (typically bromide or chloride) at the nitrogen-linked position.

Typical conditions include:

- Use of palladium catalysts such as Pd(PPh3)4 or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Base such as potassium carbonate or potassium phosphate.

- Solvents like N,N-dimethylformamide, 1,4-dioxane, or dimethoxyethane with water.

- Heating at temperatures ranging from 80 °C to 110 °C under inert atmosphere.

- Reaction times from 1 to 4 hours.

A representative example:

| Parameter | Details |

|---|---|

| Boronate intermediate | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one |

| Coupling partner | 4-bromo- or 4-chloro-phenylimidazole derivative |

| Catalyst | Pd(PPh3)4 or (1,1'-bis(diphenylphosphino)ferrocene)PdCl2 (varied amounts) |

| Base | Potassium carbonate or potassium phosphate |

| Solvent | N,N-dimethylformamide, dioxane, or dimethoxyethane with water |

| Temperature | 80-110 °C |

| Time | 1-4 hours |

| Atmosphere | Argon or nitrogen inert atmosphere |

| Yield | 37-72% depending on conditions and substrates |

The reaction mixture is typically worked up by extraction with ethyl acetate or dichloromethane, washed with water and brine, dried over anhydrous salts, and purified by column chromatography or preparative HPLC to afford the desired coupled product.

Hydroxylation at the 3-Position

The hydroxy group at the 3-position of the pyridinone ring can be introduced either by direct hydroxylation of the pyridinone precursor or by using starting materials that already contain the hydroxy substituent. Specific hydroxylation methods include:

- Electrophilic substitution reactions on the pyridinone ring.

- Use of appropriate hydroxy-substituted pyridinone intermediates in the coupling sequence.

Details on exact hydroxylation conditions for this compound are scarce in the available literature, suggesting that the hydroxy group is either retained from the starting material or introduced early in the synthesis before coupling.

Summary Table of Preparation Conditions

| Step | Reagents and Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Borylation of 5-bromo-1-methylpyridin-2(1H)-one | Bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2 | Polyethylene glycol-400 | 80 | 3 h | ~72 | Intermediate for Suzuki coupling |

| Suzuki-Miyaura coupling with 4-phenylimidazole derivative | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or K3PO4 | DMF, dioxane, or DME + water | 80-110 | 1-4 h | 37-72 | Inert atmosphere, purification by chromatography |

| Hydroxylation (if applicable) | Electrophilic reagents or hydroxy precursors | Varied | Varied | Varied | Not specified | Usually early step or starting material dependent |

Research Findings and Practical Notes

- The palladium-catalyzed borylation and cross-coupling reactions are well-established and provide moderate to good yields with good functional group tolerance.

- Reaction conditions such as inert atmosphere, temperature control, and choice of base and solvent critically affect the yield and purity.

- The use of polyethylene glycol as a green solvent in borylation has been reported to be effective.

- The final purification often requires chromatographic techniques due to the complexity and similarity of by-products.

- Hydroxylation steps may require careful control to avoid over-oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a pyridine ring substituted with a hydroxyl group and an imidazole moiety. Its structure is significant for its potential interactions with biological targets, particularly enzymes involved in neurotransmitter metabolism.

Medicinal Applications

1. Inhibition of Catechol O-Methyltransferase (COMT)

One of the primary applications of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is as an inhibitor of catechol O-methyltransferase (COMT). COMT is an enzyme that plays a critical role in the metabolism of catecholamines, which are neurotransmitters such as dopamine, epinephrine, and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which may be beneficial in treating conditions like Parkinson's disease and schizophrenia .

2. Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This makes them potential candidates for developing therapies aimed at neurodegenerative diseases.

3. Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . Further research is required to elucidate the specific pathways and efficacy in various cancer models.

Biochemical Research Applications

1. Enzyme Activity Modulation

this compound serves as a valuable tool in biochemical research for studying enzyme kinetics and mechanisms. By inhibiting COMT, researchers can investigate the role of catecholamines in various physiological processes and disease states.

2. Drug Development

The compound's unique structure makes it a promising lead compound for drug development. Modifications to its chemical structure can yield derivatives with enhanced potency and selectivity for COMT or other biological targets. This approach is essential in medicinal chemistry for developing new therapeutics with improved pharmacological profiles.

Case Studies

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles, including thiazolo[4,5-b]pyridin-2-ones, pyrido[1,2-a]pyrimidin-4-ones, and imidazo[4,5-b]pyridin-2-ones. Key differences lie in substituent positioning, fused ring systems, and functional groups (Table 1).

Table 1: Structural Comparison of Pyridin-2-one Derivatives

Structure-Activity Relationships (SAR)

- Substituent Effects: Electron-Withdrawing Groups: Chlorine in imidazo derivatives () may increase metabolic stability but reduce solubility. Hydrophilic Groups: The 3-OH group in the target compound balances lipophilicity, critical for blood-brain barrier penetration in neurological applications. Aromatic Systems: The 4-phenylimidazole moiety may enhance binding to hydrophobic pockets in proteins, analogous to coumarin-containing pyrimidinones ().

Biological Activity

3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one, a compound with the molecular formula , is a pyridinone derivative that has attracted attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridinone core substituted with a hydroxyl group and an imidazole moiety, contributing to its unique chemical reactivity and biological properties. Its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. The anti-inflammatory effects are attributed to the suppression of NF-kB signaling pathways, which play a critical role in inflammatory responses .

Enzyme Inhibition

This compound has been identified as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibition of COMT may have implications for treating conditions like Parkinson's disease and certain types of cancer .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-kB pathway suppression.

- Enzyme Inhibition : Targeting specific enzymes like COMT, affecting neurotransmitter metabolism.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst (NaOCH₃) | 12 mol% | ↑ Yield by 20% |

| Reaction Temperature | 65°C | Balances rate/degradation |

| Solvent System | Methanol | Facilitates cyclization |

Basic Question: What analytical techniques are critical for characterizing this compound and validating its purity?

Methodological Answer:

A multi-technique approach is essential:

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (20–80% over 15 min) to quantify impurities (<0.1%) .

- NMR (¹H/¹³C) : Assign peaks for the pyridin-2-one ring (δ 6.8–7.2 ppm) and imidazole protons (δ 7.5–8.0 ppm) .

- FTIR : Confirm hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities .

Advanced Question: How do structural modifications (e.g., substituent position) influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

Q. Table 2: SAR Findings

| Modification Site | Substituent | Bioactivity Change (vs. Parent Compound) |

|---|---|---|

| C6 | Phenylazo | ↑ IC₅₀ by 3× (anticancer) |

| N1 | Methyl | Stabilizes ring conformation |

Advanced Question: What are the key challenges in quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

Challenges include matrix interference and low analyte concentration. Solutions:

- Sample preparation : Solid-phase extraction (C18 cartridges) with 70% methanol elution removes proteins/lipids .

- LC-MS/MS : Use a triple quadrupole mass spectrometer (ESI+ mode) with MRM transitions (e.g., m/z 325 → 210) for sensitivity (LOQ: 1 ng/mL) .

Advanced Question: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

Stability is pH- and temperature-dependent:

Q. Table 3: Stability Under Accelerated Conditions

| Condition | Degradation (%) at 30 Days |

|---|---|

| 40°C, 75% humidity | 15% |

| pH 3.0, 25°C | 40% |

Advanced Question: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

Discrepancies often arise from assay-specific conditions:

- Cytotoxicity vs. enzyme inhibition : Validate activity in both cell-based (MTT assay) and cell-free (kinase inhibition) systems. For example, phenylazo-substituted derivatives show higher enzyme inhibition but lower cellular uptake due to hydrophobicity .

- Dose-response validation : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for target protein modulation).

Advanced Question: What mechanistic models are suitable for studying this compound’s mode of action?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.